molecular formula C20H22N2O3S B2482843 N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1421457-83-1

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2482843
CAS No.: 1421457-83-1
M. Wt: 370.47
InChI Key: PFODXVKHVZDVIE-UHFFFAOYSA-N
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Description

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular architecture integrates a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, a structure prevalent in compounds with documented biological activity . The tetralin core is further functionalized with a hydroxy group and a methylene linker that connects to a complex oxalamide group. This oxalamide bridge is a critical structural feature, known to be present in other bioactive molecules and can function as a conformationally restrained peptide bond mimic, making it valuable in the design of enzyme inhibitors or receptor ligands . The second arm of the molecule features a 2-(methylthio)phenyl group, which may contribute to binding interactions with various enzymatic or receptor targets through its aromatic and thioether functionalities. Research into tetralin-derived structures has indicated potential for diverse pharmacological activities . Consequently, this oxalamide derivative is a compelling candidate for investigation in high-throughput screening assays and structure-activity relationship (SAR) studies. Its primary research value lies in its potential as a key intermediate or a novel chemical entity for developing new probes in biochemical research, particularly in areas such as oncology, neuroscience, and enzymology. Researchers can utilize this compound to explore novel mechanisms of action and identify new pathways for therapeutic intervention.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-26-17-9-5-4-8-16(17)22-19(24)18(23)21-13-20(25)11-10-14-6-2-3-7-15(14)12-20/h2-9,25H,10-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODXVKHVZDVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound exhibits a complex structure that suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3O4SC_{27}H_{27}N_{3}O_{4}S, with a molecular weight of 489.6 g/mol. The compound features a tetrahydronaphthalene moiety linked to hydroxymethyl and methylthio-substituted phenyl groups through amide linkages.

PropertyValue
Molecular FormulaC27H27N3O4S
Molecular Weight489.6 g/mol
StructureComplex aromatic system

Pharmacological Properties

Research indicates that compounds similar to this compound possess various biological activities:

  • Anticancer Activity : Studies have shown that oxalamides can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines remain under investigation.
  • Anti-inflammatory Effects : Compounds with similar structural features have demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Binding Affinity : The unique structure allows for interaction with various biological targets such as receptors or enzymes.
  • Pathway Modulation : It may influence signaling pathways associated with inflammation and cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and synthetic features of analogous oxalamides from the literature, highlighting differences in substituents, yields, and functional groups:

Compound Name & ID (from Evidence) N1 Substituent N2 Substituent Key Functional Groups Synthesis Yield Notes
Target Compound (2-Hydroxy-tetrahydronaphthalen-2-yl)methyl 2-(Methylthio)phenyl Hydroxyl (tetralin), SMe (aryl) Not reported Hypothesized stereochemical complexity; potential for H-bonding and lipophilicity
Compound 16 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Hydroxybenzoyl, methoxy 23% (with dimer) Low yield due to dimerization; aryl ketone at N1
Compound 17 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy (×2) 35% Electron-donating groups; moderate yield
Compound 18 2-Fluorophenyl 4-Methoxyphenethyl Fluoro, methoxy 52% Higher yield with halogen substituent; potential enhanced stability
Compound 13 (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl Thiazole, acetylpiperidine, Cl 36% Heterocyclic N1; antiviral activity (HIV entry inhibition)
Compound 14 (Pyrrolidin-2-yl)(5-(hydroxymethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl Thiazole, hydroxymethyl, pyrrolidine 39% Stereoisomeric mixture; high HPLC purity (93.2%)

Key Findings:

Substituent Effects on Synthesis Yields :

  • Electron-donating groups (e.g., methoxy in Compound 17) correlate with moderate yields (35%), while halogenated analogs (e.g., 2-fluorophenyl in Compound 18) achieve higher yields (52%), possibly due to reduced steric hindrance or side reactions .
  • Bulky N1 substituents, such as the tetralin system in the target compound, may lower yields due to steric challenges during coupling reactions, as seen in Compound 16 (23% yield with dimerization) .

Functional Group Contributions :

  • The hydroxyl group in the target’s tetralin ring may enhance solubility and enable H-bonding interactions, similar to the hydroxymethyl group in Compound 14 .
  • Methylthio (SMe) in the target’s N2 position offers lipophilicity and moderate electron-donating effects, contrasting with the electron-withdrawing chloro group in Compounds 13–15 .

Structural Complexity and Bioactivity :

  • Heterocyclic N1 substituents (e.g., thiazole in Compound 13) are associated with antiviral activity, suggesting that the target’s tetralin system could similarly modulate binding to biological targets like HIV entry proteins .
  • The absence of heterocycles in the target compound may reduce metabolic instability compared to thiazole-containing analogs .

Preparation Methods

Ruthenium-Catalyzed Dehydrogenative Coupling

A prominent method for synthesizing oxalamides involves ruthenium pincer complex-catalyzed acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines. This approach, developed by Zhang et al. , enables the formation of oxalamides with simultaneous hydrogen evolution. For the target compound, the reaction would proceed as follows:

  • Substrate Preparation :

    • 2-(Methylthio)aniline and (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine are synthesized separately. The former is commercially available or prepared via thioetherification of 2-aminothiophenol, while the latter is derived from the reduction of 2-naphthol derivatives.
  • Catalytic Reaction :

    • Using the ruthenium pincer complex Ru-5 (1 mol%) and BuOK (1 mol%) in a toluene/dimethoxyethane solvent system at 135°C, ethylene glycol undergoes ADC with the two amines. The reaction proceeds via a sequence of dehydrogenation, glycolaldehyde formation, and nucleophilic attack by the amines.

Key Data :

Parameter Value Source
Catalyst Ru-5 (PNNH-based complex)
Base BuOK
Temperature 135°C
Yield (Analogous) 66–96% (primary amines)
Byproduct H₂ gas

This method offers high atom economy and eliminates stoichiometric reagents but faces limitations with sterically hindered amines, as noted in reactions involving cyclohexanamine (14–32% yield).

Stepwise Coupling via Oxalyl Chloride

Conventional oxalamide synthesis employs oxalyl chloride as a coupling agent. For the target compound, the protocol involves:

  • Oxalyl Chloride Activation :

    • Oxalic acid is treated with thionyl chloride (SOCl₂) to generate oxalyl chloride.
  • Amine Coupling :

    • Sequential reaction with (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine and 2-(methylthio)aniline under inert conditions. The order of addition influences regioselectivity, with bulkier amines typically added first.

Reaction Conditions :

Parameter Value Source
Coupling Agent Oxalyl chloride
Solvent Dichloromethane/THF
Temperature 0–25°C
Yield (Analogous) 50–80%

This method is reliable but generates HCl as a byproduct, necessitating stringent pH control and purification steps.

One-Pot Synthesis via Triple CCl₂Br Cleavage

A novel one-pot strategy reported by Manna et al. utilizes dichloroacetamide and CBr₄ in a basic medium. Applied to the target compound:

  • Reaction Setup :

    • Dichloroacetamide, (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine, and 2-(methylthio)aniline are combined with CBr₄ and K₂CO₃ in aqueous ethanol.
  • Mechanism :

    • Base-promoted triple cleavage of CCl₂Br generates reactive intermediates that form C–O and C–N bonds, yielding the unsymmetrical oxalamide.

Optimized Parameters :

Parameter Value Source
Bromine Source CBr₄
Base K₂CO₃
Solvent Ethanol/H₂O (3:1)
Yield (Analogous) 70–85%

This eco-friendly approach avoids pre-functionalized substrates and operates under mild conditions, making it scalable for industrial applications.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Ru-Catalyzed ADC Atom-economical, H₂ byproduct High catalyst cost 66–96%
Oxalyl Chloride Well-established HCl generation, purification 50–80%
One-Pot CCl₂Br Scalable, mild conditions Limited substrate scope 70–85%

The Ru-catalyzed method is optimal for sustainability, whereas the one-pot approach excels in operational simplicity.

Mechanistic Insights

  • Ru-Catalyzed Pathway :

    • Deprotonation of Ru-5 forms a dearomatized intermediate, which coordinates ethylene glycol. Subsequent dehydrogenation produces glycolaldehyde, reacting with amines to form hemiaminal intermediates.
  • One-Pot Mechanism :

    • CBr₄ mediates triple CCl₂Br cleavage, generating electrophilic species that couple with amines via nucleophilic acyl substitution.

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the tetrahydronaphthalene ring reduce coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.
  • Catalyst Recycling : Homogeneous Ru catalysts require ligand stabilization for reuse.

Q & A

Q. What are the optimal synthetic routes for preparing N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with intermediates such as (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine and 2-(methylthio)phenyl isocyanate. Key steps include:
  • Coupling Reactions : Use oxalyl chloride or ethyl oxalyl chloride to form the oxalamide backbone under anhydrous conditions (e.g., dichloromethane or DMF) .
  • Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for isolating the final product with >95% purity. Reaction conditions (pH, temperature) must be tightly controlled to minimize dimerization byproducts .
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR, ESI-MS, and HRMS. For example, oxalamide protons typically resonate at δ 8.35–10.75 ppm in DMSO-d6_6 .

Q. What analytical techniques are recommended for characterizing this compound’s stability and solubility?

  • Methodological Answer :
  • Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation products via LC-MS .
  • Solubility : Use shake-flask methods with solvents like DMSO, ethanol, or phosphate buffer. For low solubility, employ surfactants (e.g., Tween-80) or co-solvents .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis assesses moisture uptake, which is critical for formulation .

Advanced Research Questions

Q. How does the hydroxy-tetrahydronaphthalene moiety influence this compound’s pharmacokinetic properties and target binding?

  • Methodological Answer :
  • Pharmacokinetics : The hydroxy group enhances water solubility via hydrogen bonding, while the tetrahydronaphthalene ring improves membrane permeability (logP ~2.5–3.5 predicted). Use Caco-2 cell assays to measure intestinal absorption and microsomal stability tests (e.g., rat liver microsomes) for metabolic profiling .
  • Target Binding : Molecular docking (e.g., AutoDock Vina) reveals interactions with hydrophobic pockets in enzymes like tyrosine kinases or cytochrome P450. The methylthio group on the phenyl ring may enhance affinity for sulfur-rich active sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability across studies)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies), serum concentrations, and incubation times. Discrepancies often arise from differences in ATP levels in kinase assays .
  • Metabolite Interference : Use LC-MS to identify active metabolites that may contribute to off-target effects. For example, oxidation of the methylthio group to sulfoxide can alter potency .
  • Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates. Public datasets (e.g., PubChem BioAssay) provide benchmarks for activity thresholds .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for cancer vs. normal cells?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the tetrahydronaphthalene (e.g., halogenation) or phenyl ring (e.g., replacing methylthio with sulfonamide). Test analogs in cytotoxicity panels (NCI-60) .
  • Selectivity Index (SI) : Calculate SI as IC50(normal)/IC50(cancer)\text{IC}_{50(\text{normal})}/\text{IC}_{50(\text{cancer})}. For example, SI >10 indicates therapeutic potential. Use CRISPR screens to identify genetic vulnerabilities in cancer cells .

Q. What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

  • Methodological Answer :
  • Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with human tumor cells (e.g., MCF-7 for breast cancer). Administer 10–50 mg/kg doses intravenously or orally, monitoring tumor volume biweekly .
  • Toxicity : Assess liver/kidney function (ALT, creatinine) and hematological parameters. Histopathology of major organs post-necropsy identifies off-target effects .

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